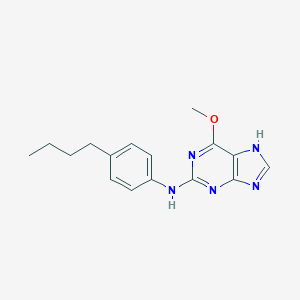
N-(4-BUTYLPHENYL)-6-METHOXY-9H-PURIN-2-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-: is a derivative of purine, a heterocyclic aromatic organic compound. Purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine. This particular compound features a butylphenylamino group at the 2-position and a methoxy group at the 6-position of the purine ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- typically involves multiple steps. One common method starts with the preparation of 2,6-dichloropurine. The chlorines are then substituted with the desired functional groups through nucleophilic aromatic substitution reactions. For instance, the butylphenylamino group can be introduced using a suitable amine under basic conditions, while the methoxy group can be introduced using methanol in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can occur at the purine ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the positions where the substituents are attached.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide for methoxy substitution and butylphenylamine for amino substitution are commonly used.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted purines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, purine derivatives are often studied for their roles in cellular processes. This compound could be used to investigate the effects of specific substitutions on purine metabolism and function.
Medicine: Purine derivatives have been explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. This compound might be evaluated for similar properties, particularly due to its unique substituents.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, where its chemical properties provide specific advantages.
Wirkmechanismus
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- would depend on its specific biological target. Generally, purine derivatives can interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase or xanthine oxidase. The butylphenylamino and methoxy groups might enhance binding affinity or selectivity for certain targets, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 9H-Purine, 2-((4-butylphenyl)amino)-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 6-Amino-2-((4-butylphenyl)amino)-9H-purine
Comparison: Compared to other similar compounds, 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is unique due to the presence of the methoxy group at the 6-position. This substitution can significantly alter its chemical reactivity and biological activity. For instance, the methoxy group might enhance the compound’s solubility or stability, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
104715-69-7 |
|---|---|
Molekularformel |
C16H19N5O |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-6-methoxy-7H-purin-2-amine |
InChI |
InChI=1S/C16H19N5O/c1-3-4-5-11-6-8-12(9-7-11)19-16-20-14-13(17-10-18-14)15(21-16)22-2/h6-10H,3-5H2,1-2H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
LFIVVGZLCOQRQH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
Key on ui other cas no. |
104715-69-7 |
Synonyme |
2-((4-Butylphenyl)amino)-6-methoxy-9H-purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















